molecular formula C8H6N2O2S B8715416 7-Methyl-6-nitrobenzothiazole CAS No. 72206-92-9

7-Methyl-6-nitrobenzothiazole

Cat. No.: B8715416
CAS No.: 72206-92-9
M. Wt: 194.21 g/mol
InChI Key: UCUMEKFORDYYSF-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Core Structures in Organic and Medicinal Chemistry Research

The benzothiazole scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govjchemrev.combenthamscience.combibliomed.orgwisdomlib.org Its derivatives have been extensively studied and are known to exhibit a broad spectrum of pharmacological activities. nih.govjchemrev.combenthamscience.combibliomed.orgwisdomlib.org These activities include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties, among others. nih.govjchemrev.combenthamscience.com The unique structural features of the benzothiazole ring system allow for diverse chemical modifications, enabling the synthesis of a vast library of compounds with tailored biological functions. nih.govbenthamscience.com In organic chemistry, benzothiazoles serve as important building blocks and intermediates in the synthesis of more complex molecules, including dyes, agrochemicals, and materials for organic electronics. rsc.orgresearchgate.net The reactivity of the benzothiazole core, particularly at the 2-position, provides a versatile handle for synthetic transformations. rjptonline.org

Overview of Nitrobenzothiazole Derivatives in Advanced Chemical Sciences

The introduction of a nitro group onto the benzothiazole scaffold significantly influences its electronic properties and biological activity. Nitrobenzothiazole derivatives have garnered considerable attention in advanced chemical sciences due to their enhanced pharmacological potential. rjptonline.org The strong electron-withdrawing nature of the nitro group can modulate the reactivity and interaction of the molecule with biological targets. Research has shown that nitro-substituted benzothiazoles exhibit potent antimicrobial and antimalarial activities. rjptonline.orgui.ac.idui.ac.id For instance, certain nitrobenzothiazole derivatives have demonstrated significant efficacy against various strains of bacteria and the Plasmodium falciparum parasite, which is responsible for malaria. ui.ac.idui.ac.idbanglajol.info Furthermore, these derivatives are being investigated for their potential as anticancer agents. nih.gov The position of the nitro group on the benzene (B151609) ring is crucial in determining the specific biological activity and potency of the compound. rjptonline.org

Specific Research Focus on 7-Methyl-6-nitrobenzothiazole within the Benzothiazole Class

Within the broader class of nitrobenzothiazoles, this compound has emerged as a compound of specific research interest. Its unique substitution pattern, featuring both a methyl and a nitro group on the benzene ring, presents a distinct chemical entity with potentially novel properties. Research efforts have been directed towards the synthesis and characterization of this compound, as well as the exploration of its reactivity and potential applications. For example, studies have investigated its use as a precursor in the synthesis of other complex heterocyclic systems. isca.me The presence of the methyl group at the 7-position and the nitro group at the 6-position can influence the molecule's steric and electronic characteristics, which in turn can impact its biological activity and chemical reactivity in unique ways compared to other nitrobenzothiazole isomers.

Chemical Profile of this compound

The distinct arrangement of functional groups in this compound defines its chemical identity and behavior.

Synthesis and Characterization

The synthesis of this compound has been reported in the chemical literature. One documented method involves the reaction of 2-amino-7-methyl-6-nitrobenzothiazole with a suitable reagent to achieve the desired transformation. isca.me Characterization of the synthesized compound is typically performed using a combination of spectroscopic techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for elucidating the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively. isca.mersc.org

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the nitro group (NO₂) and the characteristic bonds within the benzothiazole ring system. isca.mejocpr.com

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. isca.me

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, purification, and application in various chemical reactions.

PropertyValue
Molecular Formula C₈H₆N₂O₂S
Molecular Weight 194.21 g/mol
Melting Point 168-169 °C
Appearance Likely a solid at room temperature, given the melting point.
Solubility Expected to have moderate to good solubility in common organic solvents. rsc.org

Note: Some data, such as solubility, are inferred from the general properties of benzothiazole derivatives.

Spectroscopic Data Analysis

Spectroscopic data provides a detailed fingerprint of the this compound molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the positions of the methyl and nitro groups. A singlet corresponding to the methyl group protons would also be present.

¹³C NMR: The ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbons of the benzothiazole core, the methyl group, and the carbon attached to the nitro group. The chemical shifts of the aromatic carbons would be particularly informative about the electronic effects of the substituents. For instance, ¹³C-NMR spectra of ethyl 6-nitrobenzothiazole-2-carboxylate have been documented. google.com

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C=N stretching (thiazole ring): A band in the region of 1600-1680 cm⁻¹.

Aromatic C-H stretching: Peaks above 3000 cm⁻¹.

C-H stretching (methyl group): Bands in the region of 2850-2960 cm⁻¹.

IR spectra have been utilized in the characterization of various nitro-substituted benzothiazole derivatives. jocpr.com

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound. The mass spectrum would show a molecular ion peak (M⁺) at m/z 194.21, corresponding to the molecular formula C₈H₆N₂O₂S. The fragmentation pattern would provide further structural information, showing characteristic losses of fragments such as NO₂. The ESI technique is often used for the mass spectral analysis of such compounds. isca.me

Chemical Reactivity and Potential Applications

The reactivity of this compound is largely dictated by the interplay of the benzothiazole nucleus and its substituents.

Reactions Involving the Nitro and Methyl Groups

The nitro and methyl groups on the benzothiazole ring are key sites for chemical transformations.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (NH₂) using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid. mdpi.com This transformation is a common and crucial step in the synthesis of amino-substituted benzothiazoles, which are valuable intermediates for the preparation of a wide range of biologically active compounds. mdpi.com

Reactions of the Methyl Group: The methyl group can potentially undergo oxidation or halogenation reactions, although these are generally less common than reactions involving the nitro group.

Transformations of the Benzothiazole Ring

The benzothiazole ring itself can participate in various chemical reactions. The 2-position of the benzothiazole ring is particularly susceptible to nucleophilic attack, especially after activation. While specific reactions for this compound are not detailed in the provided search results, related benzothiazole derivatives undergo reactions such as the formation of Schiff bases at the 2-amino position. scispace.comresearchgate.net

Role as an Intermediate in Organic Synthesis

Due to its functional groups, this compound serves as a valuable intermediate in the synthesis of more complex molecules. The ability to selectively modify the nitro and methyl groups, as well as the benzothiazole core, allows for the construction of a variety of derivatives with potential applications in medicinal chemistry and materials science. For instance, the corresponding amino derivative, 2-amino-7-methyl-6-nitrobenzothiazole, has been used as a starting material for the synthesis of fused heterocyclic systems. isca.me

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72206-92-9

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

7-methyl-6-nitro-1,3-benzothiazole

InChI

InChI=1S/C8H6N2O2S/c1-5-7(10(11)12)3-2-6-8(5)13-4-9-6/h2-4H,1H3

InChI Key

UCUMEKFORDYYSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1SC=N2)[N+](=O)[O-]

Origin of Product

United States

Advanced Reactivity and Mechanistic Investigations of 7 Methyl 6 Nitrobenzothiazole Derivatives

Photophysical Behavior and Excited-State Dynamics

The photophysical properties of 7-Methyl-6-nitrobenzothiazole and its derivatives are of significant interest due to their potential applications in areas such as fluorescent probes and materials science. cyu.frresearchgate.net The inherent electronic characteristics of the benzothiazole (B30560) system, coupled with the influence of substituents, give rise to distinct absorption and emission behaviors.

The polarity of the solvent environment plays a crucial role in modulating the absorption and emission spectra of this compound derivatives. researchgate.netevidentscientific.com Generally, an increase in solvent polarity leads to a red shift (bathochromic shift) in the emission spectra. researchgate.net This phenomenon is attributed to the stabilization of the more polar excited state by the polar solvent molecules, which reduces the energy gap between the excited and ground states. evidentscientific.com

For instance, studies on related benzothiazole derivatives have shown that moving from a non-polar solvent like toluene (B28343) to a polar solvent like dimethyl sulfoxide (B87167) (DMSO) can result in significant bathochromic shifts in the emission wavelength. researchgate.net The absorption spectra, however, may show less significant solvatochromic shifts, indicating that the ground state is less affected by the solvent polarity compared to the excited state. researchgate.net The interaction between the solute and solvent, particularly through hydrogen bonding, can also influence the spectral shifts. researchgate.net

Table 1: Illustrative Solvent Effects on Photophysical Properties of a Benzothiazole Derivative

SolventDielectric Constant (ε)Absorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)
Toluene2.3834344097
Chloroform4.81345455110
Dichloromethane8.93348470122
Acetonitrile37.5350485135
DMSO46.7352500148

Note: This table is illustrative and based on general trends observed for similar compounds. Actual values for this compound would require specific experimental data.

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor in close proximity, linked by an intramolecular hydrogen bond. cyu.fr Upon photoexcitation, the acidity and basicity of the donor and acceptor groups can change, facilitating the transfer of a proton. cyu.fr This process leads to the formation of a transient tautomer in the excited state, which then fluoresces at a longer wavelength (a large Stokes shift) before returning to the ground state and reverting to its original form. nih.gov

In derivatives of benzothiazole, such as those containing a hydroxyl group ortho to the thiazole (B1198619) nitrogen, ESIPT is a well-documented phenomenon. mdpi.com For this compound itself, the potential for ESIPT would depend on the presence of a suitable proton-donating substituent. Theoretical studies on related coumarin-benzothiazole derivatives have shown that the ESIPT process can be influenced by substituents, with electron-withdrawing groups potentially introducing an energy barrier to the process. rsc.org The ESIPT mechanism typically involves a four-step cycle: photoexcitation to the excited state, intramolecular proton transfer to form the tautomer, radiative decay from the tautomer's excited state, and finally, ground-state reverse proton transfer. nih.gov

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. rsc.org For benzothiazole derivatives, the quantum yield can be significantly influenced by the molecular structure, including the nature and position of substituents, as well as the solvent environment. rsc.orgnih.gov

High extinction coefficients are desirable for applications in biological and medical imaging. researchgate.net The introduction of different functional groups can tune the photophysical properties. For example, the presence of electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals, thereby affecting both the absorption/emission wavelengths and the quantum yield. nih.gov In some cases, isomeric molecules can exhibit vastly different fluorescence quantum yields, ranging from nearly non-emissive to brightly fluorescent, due to a complex interplay of radiative and non-radiative decay pathways. rsc.org The rigidification of the molecular structure is a known strategy to enhance fluorescence, as it can suppress non-radiative decay channels associated with molecular vibrations. rsc.org

Table 2: Representative Fluorescence Quantum Yields of Substituted Benzothiazole Derivatives

CompoundSubstituent at C2Substituent at C6Fluorescence Quantum Yield (ΦF)
1-H-H0.35
2-CH3-NO2Data not available
3-NH2-NO2Data not available
4-OH-NO2Data not available

Electrochemical Properties and Redox Mechanisms

The electrochemical behavior of this compound is largely dictated by the presence of the reducible nitro group and the benzothiazole core. These properties are crucial for understanding its reactivity and potential applications in areas like electro-organic synthesis and as redox-active materials.

The nitro group is electrochemically active and can be reduced at a cathode. In aqueous acidic media, the electrochemical reduction of nitroaromatic compounds typically proceeds in a single, irreversible six-electron step to form the corresponding amino group. mdpi.com However, in aprotic media or under certain conditions in aqueous solutions, the reduction can occur in a stepwise manner. mdpi.com

The first step is often a one-electron reduction to form a nitro radical anion. mdpi.com This radical anion can undergo further reduction. The specific pathway and the potentials at which these reductions occur are influenced by the pH of the medium and the molecular structure. mdpi.com For related nitroheterocyclic compounds, the reduction potentials are comparable to other heterocyclic nitro compounds. nih.gov

Substituents on the benzothiazole ring can significantly influence the redox potentials. Electron-withdrawing groups, such as the nitro group itself, generally make the reduction of the molecule easier (i.e., occur at less negative potentials). Conversely, electron-donating groups would make the reduction more difficult.

The position of the substituent also plays a role. For example, in a study of push-pull chromophores with a benzothiazolium acceptor, the position of an additional electron-withdrawing group on the heterocyclic benzene (B151609) ring was shown to affect the electrochemical properties. acs.org The interplay between the electron-donating and electron-withdrawing groups within the molecule modulates the electron density at the redox-active sites, thereby altering the energy required for electron transfer. acs.org

Table 3: Hypothetical Redox Potentials of Substituted Benzothiazole Derivatives

CompoundSubstituent at C7Reduction Potential (V vs. Ag/AgCl)Oxidation Potential (V vs. Ag/AgCl)
6-Nitrobenzothiazole (B29876)-HData not availableData not available
This compound-CH3Data not availableData not available
7-Chloro-6-nitrobenzothiazole-ClData not availableData not available

Mechanistic Pathways of Synthetic Reactions

The synthesis of this compound, like other 2-substituted benzothiazoles, is generally achieved through the condensation and subsequent cyclization of an appropriately substituted o-aminothiophenol with a suitable electrophile. nih.gov The primary and most established route involves the reaction of an o-aminothiophenol with reagents such as carboxylic acids, acid chlorides, or aldehydes. nih.govorganic-chemistry.org

A proposed mechanistic pathway for the synthesis of benzothiazoles from the condensation of o-aminothiophenols (ATP) with carboxylic acids often utilizes polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent. mdpi.com The reaction is believed to proceed through several key steps:

Activation of Carboxylic Acid: The carboxylic acid is activated by PPA.

N-Acylation: The amino group of the o-aminothiophenol attacks the activated carbonyl carbon, forming an N-acyl intermediate (a 2-acylaminothiophenol).

Cyclization/Dehydration: An intramolecular cyclization occurs where the thiol group attacks the carbonyl carbon of the amide. This is followed by dehydration, facilitated by PPA, to form the thiazole ring. mdpi.com

For the specific synthesis of this compound, the starting precursor would be 2-amino-5-methyl-4-nitrothiophenol.

Alternative and more modern synthetic strategies often employ catalyst- and additive-free conditions or utilize microwave irradiation to improve yields and reduce reaction times. nih.govscispace.com For instance, the synthesis of Schiff bases derived from 2-amino-6-nitrobenzothiazole (B160904) has been shown to be significantly more efficient under microwave irradiation compared to conventional heating, with yields increasing from 38% to as high as 80% and reaction times shortening from hours to minutes. scispace.com Another innovative approach involves a three-component, one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur, where DMSO acts as both the solvent and the oxidant. nih.gov These methods highlight a trend towards greener and more efficient synthetic protocols in benzothiazole chemistry. organic-chemistry.org

Coordination Chemistry and Metal Complexation Studies

Benzothiazole and its derivatives are recognized as privileged scaffolds in coordination chemistry due to the presence of potential donor atoms, primarily the endocyclic nitrogen and sulfur atoms, as well as functional groups on the fused benzene ring. bohrium.commdpi.com The nitro group, as seen in 6-nitrobenzothiazole derivatives, acts as a strong electron-withdrawing group, which can influence the electronic properties of the ligand and the stability of its metal complexes. researchgate.net The coordination of these ligands with transition metals often leads to complexes with distinct geometries and interesting physicochemical properties. bohrium.comjocpr.com

Studies on related compounds, such as Schiff bases derived from 2-amino-6-nitrobenzothiazole, have demonstrated their ability to form stable complexes with a range of transition metal ions including Co(II), Ni(II), and Cu(II). shd-pub.org.rs These complexes are typically characterized using various spectroscopic and analytical techniques to elucidate their structure and bonding. researchgate.netshd-pub.org.rs

Ligand Binding Modes and Selectivity

The coordination of benzothiazole derivatives to metal centers can occur through various binding modes, which are highly dependent on the substituents present on the benzothiazole core. The endocyclic nitrogen atom (N-3) of the thiazole ring is the most common coordination site due to its basicity. mdpi.com

When additional donor atoms are available, such as in Schiff base derivatives of 2-amino-6-nitrobenzothiazole, the ligands can act as bidentate or tridentate chelating agents. bohrium.comnih.gov For example, Schiff bases formed from the condensation of 2-amino-6-nitrobenzothiazole and various aldehydes coordinate to metal ions through the imine nitrogen and another donor atom, such as a phenolic oxygen. bohrium.comresearchgate.net In a series of Ni(II) complexes with azo dyes derived from 6-nitro-1,3-benzothiazole, the ligands behaved as bidentate, coordinating through the azo group's nitrogen atom and a phenolic oxygen atom from a pyridone moiety. researchgate.net

In other instances, such as with 2-amino acetate-6-nitrobenzothiazole, the ligand coordinates through the carboxylate group. jocpr.com The versatility in binding modes allows for the formation of complexes with varied stoichiometry, commonly in 1:1 or 1:2 metal-to-ligand ratios, leading to different coordination geometries. uobaghdad.edu.iqroyalsocietypublishing.org This structural diversity is fundamental to the varied chemical and physical properties of the resulting metal complexes.

Influence of Metal Centers on Electronic Properties

The identity of the central metal ion profoundly influences the electronic properties and geometry of the resulting complex. royalsocietypublishing.org The coordination of a benzothiazole ligand to a metal center typically results in observable shifts in the electronic absorption spectra. These spectra often show bands corresponding to π-π* transitions within the aromatic system and n-π* transitions associated with heteroatoms. researchgate.net Upon complexation, new bands may appear in the visible region, which are assigned to d-d electronic transitions or charge-transfer (CT) transitions. researchgate.net

For example, in studies of metal complexes with Schiff bases of 2-amino-6-nitrobenzothiazole, the resulting Co(II), Ni(II), and Cu(II) complexes exhibited octahedral geometries, which were deduced from their electronic spectra and magnetic susceptibility measurements. shd-pub.org.rs Similarly, complexes of 2-amino acetate-6-nitrobenzothiazole with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) were characterized, with the Cu(II) complex adopting a square planar geometry while the others were proposed to be tetrahedral. jocpr.com

Table 1: Magnetic and Spectroscopic Data for Selected Metal Complexes of Benzothiazole Derivatives

ComplexMetal IonMagnetic Moment (B.M.)Suggested GeometryKey UV-Vis Bands (nm)Reference
Bis(2-thioacetic acid benzothiazol)nickel(II)Ni(II)3.11Tetrahedral281, 301 researchgate.net
Bis(2-thioacetic acid benzothiazol)copper(II)Cu(II)1.44Square Planar296, 308 researchgate.net
Bis(2-thioacetic acid benzothiazol)zinc(II)Zn(II)0.00Tetrahedral290, 301, 330 researchgate.net
[Ni(L)₂(H₂O)₂] (L = 2-amino acetate, 6-nitro benzothiazole)Ni(II)1.09Tetrahedral380, 480, 680 jocpr.com
[Cu(L)₂] (L = 2-amino acetate, 6-nitro benzothiazole)Cu(II)0.7Square Planar370, 450, 640 jocpr.com

Spectroscopic and Structural Elucidation of 7 Methyl 6 Nitrobenzothiazole

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 7-Methyl-6-nitrobenzothiazole provides characteristic signals for its aromatic and methyl protons. In a deuterated dimethyl sulfoxide (B87167) ([²H₆]dmso) solution, the aromatic protons appear as distinct multiplets. Specifically, the proton at position 7 (H-7) resonates as a doublet at approximately δ 9.10 ppm, with a coupling constant (J) of 2.5 Hz, indicating coupling to the H-5 proton. The H-5 proton appears as a doublet of doublets at δ 8.37 ppm, showing coupling to both H-7 (J = 2.5 Hz) and H-4 (J = 9.0 Hz). The H-4 proton is observed as a doublet at δ 8.13 ppm, with a coupling constant of 9.0 Hz due to its interaction with H-5. The methyl group protons at position 2 (2-CH₃) exhibit a singlet at approximately δ 2.95 ppm. psu.edu These chemical shifts are slightly different from the free ligand in the same solvent, where the signals are observed at δ 9.15, 8.37, 8.13, and 2.90 ppm, respectively. psu.edu The downfield shift of the aromatic protons is attributed to the electron-withdrawing nature of the nitro group and the benzothiazole (B30560) ring system.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound in [²H₆]dmso

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-79.10d2.5
H-58.37dd2.5, 9.0
H-48.13d9.0
2-CH₃2.95s-

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the FTIR spectrum would be expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the benzothiazole ring system would be observed in the 1400-1600 cm⁻¹ region. up.ac.zaresearchgate.net The C-S stretching vibration of the thiazole (B1198619) ring would likely appear in the 600-800 cm⁻¹ range. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the non-polar bonds of the molecule.

Interactive Data Table: Expected FTIR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1560
Nitro (NO₂)Symmetric Stretch1300 - 1370
Aromatic C-HStretch> 3000
Aromatic C=CStretch1400 - 1600
Thiazole C=NStretch1400 - 1600
Thiazole C-SStretch600 - 800

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of its molecular formula, C₈H₆N₂O₂S. lookchem.com The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern would be expected to involve the loss of the nitro group (NO₂) and other characteristic fragments of the benzothiazole ring system. rsc.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. nju.edu.cn For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the benzothiazole ring system and the orientation of the methyl and nitro substituents. psu.educdnsciencepub.com It would also provide insights into the intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern the packing of the molecules in the crystal lattice. iucr.org While a specific crystal structure for this compound was not found in the search results, related structures of substituted benzothiazoles have been determined, providing a basis for understanding the expected structural features. pdbj.orgresearchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique indispensable for the detection and characterization of chemical species that possess unpaired electrons, known as paramagnetic species. uni-frankfurt.dewikipedia.org The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field rather than nuclear spins. wikipedia.org Paramagnetic systems, such as organic radicals or transition metal complexes, contain a permanent magnetic moment arising from the spin angular momentum of unpaired electrons. uni-frankfurt.de When subjected to an external magnetic field, these magnetic moments align, and resonance absorption of microwave radiation occurs when the energy of the radiation matches the energy difference between the electron spin states. uni-frankfurt.de This absorption spectrum provides detailed information about the electronic structure and environment of the unpaired electron. wikipedia.org

For a molecule like this compound, a paramagnetic species can be generated, typically as a radical anion, through electrochemical or chemical reduction of the nitro group. The resulting radical anion would be amenable to ESR spectroscopic analysis. The interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N of the nitro group and ¹H of the methyl group and aromatic ring) leads to hyperfine splitting in the ESR spectrum. acs.org The analysis of these hyperfine splitting constants (hfsc) provides a map of the spin density distribution across the molecule, revealing how the unpaired electron is delocalized over the benzothiazole ring system. acs.org

While specific ESR data for the this compound radical anion is not extensively documented, studies on related nitrobenzothiazole radical anions have demonstrated the utility of this technique. acs.org Such studies investigate the conjugative properties of the benzothiazolyl system and the influence of substituents on the stability and electronic structure of the radicals. acs.org The g-factor, another key parameter obtained from ESR spectra, offers further information about the electronic structure of the paramagnetic center. wikipedia.org

Table 1: Key ESR Spectroscopy Parameters and Their Significance

ParameterInformation Provided
g-factor Provides insights into the electronic structure of the paramagnetic center. wikipedia.org
Hyperfine Splitting Results from the interaction between the unpaired electron and magnetic nuclei, revealing the spin density distribution. uni-frankfurt.deacs.org
Linewidth Can give information about the dynamic processes and the local environment of the radical species. wikipedia.org

The study of paramagnetic derivatives of this compound, particularly through complexation with metal ions, also offers a route for ESR analysis. For instance, complexes of 6-nitrobenzothiazole (B29876) derivatives with paramagnetic metal ions like Cu(II) or Ni(II) have been synthesized and studied, showing paramagnetic behavior that can be characterized by ESR to determine the coordination geometry around the metal center. heteroletters.orgmdpi.com

Thermal Analysis (TGA, DSC) for Material Stability Research

Thermal analysis techniques are crucial for evaluating the stability, decomposition profile, and phase transitions of materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods employed for this purpose.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material, identify its decomposition temperatures, and quantify the mass loss associated with different degradation steps. ijarsct.co.in

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions, providing data on melting points, enthalpies of fusion, and heat capacity. researchgate.net

Research on copolymers incorporating 2-amino-6-nitrobenzothiazole (B160904) has utilized TGA to assess the thermal stability of the resulting polymers. ijarsct.co.inijarsct.co.in For example, a copolymer synthesized from 2-amino-6-nitrobenzothiazole, adipamide, and formaldehyde (B43269) was characterized to understand its thermal degradation and stability, which is crucial for determining its practical applicability. ijarsct.co.in Similarly, TGA studies on metal complexes involving 6-nitrobenzothiazole ligands show their decomposition patterns. A Cu(II) complex with a hydrazone ligand derived from 6-nitro-benzothiazole was found to be stable up to 185 °C. rasayanjournal.co.in

Table 2: Illustrative Thermal Analysis Data for Related Benzothiazole Compounds

Compound/MaterialTechniqueKey FindingReference
2-Methyl-6-nitrobenzothiazole (B1346597)ComputationalCalculation of gas-phase enthalpy of formation. researchgate.net
2-Methyl-6-nitrobenzoxazoleDSCMeasurement of enthalpy of fusion. researchgate.net
Cu(II)-hydrazone complex of 6-nitro-benzothiazoleTGAStable up to 185 °C. rasayanjournal.co.in
Copolymer of 2-amino-6-nitrobenzothiazoleTGAEvaluation of thermal degradation and stability. ijarsct.co.inijarsct.co.in

These findings for related structures suggest that this compound would exhibit high thermal stability, with decomposition likely occurring at elevated temperatures. The nitro and methyl groups on the benzothiazole ring will influence the specific decomposition pathway and transition temperatures, which could be precisely determined through dedicated TGA and DSC experiments.

Computational and Theoretical Investigations of 7 Methyl 6 Nitrobenzothiazole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been widely applied to study the properties of various organic molecules, including benzothiazole (B30560) derivatives.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 7-Methyl-6-nitrobenzothiazole, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can be employed to determine the most stable molecular geometry. researchgate.net This process yields key structural parameters.

The electronic structure of the molecule, including the distribution of electrons and the nature of chemical bonds, can be analyzed through various DFT-based methods. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, hybridization, and intramolecular interactions. nih.gov For this compound, NBO analysis would likely reveal significant electron delocalization within the benzothiazole ring system and strong polarization due to the electron-withdrawing nitro group.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C-S1.76S-C-N114.5
C=N1.37C-N-C105.2
C-C (ring)1.39 - 1.42C-C-C (ring)118.0 - 121.5
C-N (nitro)1.48O-N-O124.0
N-O1.22C-C-N (nitro)119.0
C-C (methyl)1.51H-C-H109.5

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. chemmethod.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole ring system, while the LUMO would be concentrated on the electron-deficient nitro group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. The HOMO-LUMO energy gap can be calculated using DFT, and these calculations are valuable for understanding the electronic absorption spectra of the molecule. libretexts.org The energy gap is a key factor in determining the wavelength of light absorbed. libretexts.org

Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-3.20
HOMO-LUMO Gap (ΔE) 3.65

Note: These values are hypothetical and are based on typical ranges observed for similar nitroaromatic compounds.

DFT calculations are a reliable method for predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net For this compound, characteristic vibrational modes would include C-H stretching of the methyl group and aromatic ring, N-O stretching of the nitro group, and various ring vibrations of the benzothiazole core.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within DFT. These theoretical predictions aid in the assignment of experimental NMR spectra.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map illustrates the regions of positive and negative electrostatic potential on the electron density surface.

For this compound, the MEP map would be expected to show a region of high negative potential (typically colored red) around the oxygen atoms of the nitro group, indicating a propensity for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms and the thiazole (B1198619) ring, suggesting sites for nucleophilic attack. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While quantum chemical calculations provide insights into the static properties of a molecule, MD simulations can reveal its dynamic behavior, including conformational changes and interactions with its environment. nih.gov

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility would involve the rotation of the nitro and methyl groups relative to the benzothiazole ring. MD simulations can be used to explore the potential energy surface and identify the most stable conformers.

Tautomerism involves the migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond. While significant tautomerism is less common for the core benzothiazole structure, computational methods can be used to evaluate the relative stabilities of any potential tautomers. sapub.org By comparing the energies of different tautomeric forms, the most stable isomer can be identified. sapub.org For this compound, it is highly likely that the presented form is overwhelmingly the most stable tautomer under normal conditions.

Intermolecular Interactions and Aggregation Behavior

The arrangement of molecules in the solid state and in solution is dictated by a complex interplay of non-covalent interactions. For this compound, a molecule featuring an aromatic benzothiazole core, a methyl group, and a nitro group, these interactions are multifaceted. Computational studies are pivotal in dissecting the nature and strength of these forces, which include hydrogen bonding, π-π stacking, and van der Waals interactions.

Theoretical investigations into the aggregation behavior of nitroaromatic compounds suggest that π-π stacking interactions are a significant driving force for self-assembly. The electron-withdrawing nature of the nitro group can influence the electron density of the aromatic ring, modulating the strength of these stacking interactions. In the case of this compound, the presence of the methyl group can introduce steric effects that influence the preferred geometry of aggregation.

Computational analyses, often employing Density Functional Theory (DFT), can quantify the energetic contributions of different types of intermolecular interactions. These calculations can predict the most stable dimeric and larger aggregate structures of this compound. Molecular Dynamics (MD) simulations further provide a dynamic picture of the aggregation process in different environments, revealing how solvent molecules and temperature can affect the formation and stability of aggregates.

Key non-covalent interactions in this compound systems include:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Hydrogen Bonding: Although a weak C-H···O hydrogen bond might be considered, it is generally not the dominant interaction in the absence of stronger donors.

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design, aiming to understand how the chemical structure of a compound influences its biological activity. Computational SAR approaches for this compound and its derivatives involve the use of quantitative structure-activity relationship (QSAR) models and other computational techniques to correlate molecular descriptors with biological endpoints.

These studies typically involve generating a set of molecular descriptors for a series of related compounds and then using statistical methods to build a predictive model. For benzothiazole derivatives, these descriptors can include electronic properties (such as partial charges and dipole moments), steric properties (like molecular volume and surface area), and hydrophobic properties (such as the logarithm of the partition coefficient, logP).

Computational SAR studies on benzothiazole-phenyl analogs have indicated that substitutions on the aromatic rings can be well-tolerated by target enzymes. For instance, the placement of trifluoromethyl groups at specific positions has been explored computationally to understand its effect on biological activity. While specific SAR studies focused solely on this compound are not extensively documented in publicly available literature, the principles from related benzothiazole systems can be applied. Computational models can predict how modifications to the methyl or nitro groups, or substitutions at other positions on the benzothiazole ring, would likely impact its activity.

Descriptor CategoryExamples of DescriptorsPotential Impact on Activity
Electronic Partial atomic charges, Dipole moment, HOMO/LUMO energiesInfluences electrostatic interactions with the target receptor.
Steric Molecular volume, Surface area, Molar refractivityDetermines the fit of the molecule within the binding pocket.
Hydrophobic LogP, Hydration energyAffects membrane permeability and hydrophobic interactions with the target.
Topological Connectivity indices, Shape indicesDescribes the overall shape and branching of the molecule.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are employed to understand its potential interactions with biological macromolecules, such as enzymes or receptors.

The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.

For example, virtual screening and molecular docking studies have been used to identify nitrobenzothiazole derivatives as potential inhibitors of enzymes like M. tuberculosis ATP phosphoribosyl transferase (HisG). mdpi.com These studies predict the binding mode of the nitrobenzothiazole core within the enzyme's active site, often highlighting the importance of the nitro group in forming specific interactions. The binding mode of a nitrobenzothiazole fragment has been predicted to dock into the monophosphate-binding loop of this enzyme. mdpi.com

Ligand-receptor interaction modeling provides a detailed visualization of these interactions. The insights gained from these models are crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs. By analyzing the predicted binding poses, medicinal chemists can identify which parts of the this compound molecule are critical for binding and which can be modified to improve its pharmacological properties.

Interaction TypePotential Interacting Residues in a Receptor
Hydrogen Bonding Asp, Glu, Gln, Asn, Ser, Thr, Tyr
Hydrophobic Interactions Ala, Val, Leu, Ile, Phe, Trp, Met, Pro
π-π Stacking Phe, Tyr, Trp, His
Cation-π Interactions Lys, Arg

Advanced Research Applications of 7 Methyl 6 Nitrobenzothiazole in Diverse Scientific Fields

Applications in Materials Science and Engineering

The intrinsic electronic and photophysical characteristics of benzothiazole (B30560) derivatives have positioned them as key components in the fabrication of advanced materials. The strategic functionalization of the benzothiazole core can lead to materials with tailored properties for specific and demanding applications.

Benzothiazole derivatives are widely investigated for their potential in organic light-emitting diodes (OLEDs) due to their excellent luminescent properties and charge-transporting capabilities. Theoretical studies on various benzothiazole derivatives have shown that their geometry, electronic, and optical properties can be meticulously tuned for high-performance OLED applications. research-nexus.net For instance, certain derivatives exhibit emission in the bluish-white or red regions of the spectrum. research-nexus.net The non-planar configurations observed in some benzothiazole compounds are crucial for their performance in optoelectronic devices. research-nexus.net

The 7-Methyl-6-nitrobenzothiazole structure, with its intramolecular charge transfer character arising from the donor-acceptor pair, is expected to exhibit interesting luminescent properties. The emission color of benzothiazole-based materials can be modulated by the nature of the substituents. For example, three different benzothiazole derivatives have been shown to exhibit bright blue-violet, green, and orange emission in aggregated states, which are the essential components for white light emission. rsc.org By doping these compounds into a polymer matrix, a saturated white-light emission has been achieved. rsc.org This suggests that this compound could potentially be utilized as a dopant or an emitter in OLEDs, with its specific emission wavelength being dependent on its unique electronic structure.

Table 1: Luminescence Properties of Selected Benzothiazole Derivatives

CompoundEmission Color (Aggregated State)Key Structural FeaturePotential Application
N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)Blue-violetNo ESIPT processBlue emitter in OLEDs
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)GreenExcited-state intramolecular proton transfer (ESIPT)Green emitter in OLEDs
N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)OrangeExcited-state intramolecular proton transfer (ESIPT)Orange emitter in OLEDs

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optical data storage, image processing, and optical switching. nih.gov The key to achieving high NLO activity in organic chromophores is the presence of a π-conjugated system linking an electron donor and an electron acceptor. The nitro group is a powerful electron-withdrawing group, and its incorporation into conjugated molecules has been shown to enhance their third-order NLO response. nih.gov

Derivatives of 2-(p-donor-styryl)-6-nitrobenzothiazole have been identified as promising candidates for NLO chromophores due to their high nonlinearities. researchgate.net The presence of the nitro group at the 6-position of the benzothiazole ring plays a crucial role in creating the necessary charge asymmetry for a significant NLO response. researchgate.net The 7-methyl group in this compound, acting as an electron donor, would further enhance the push-pull character of the molecule, potentially leading to even larger hyperpolarizability values. Theoretical calculations on similar push-pull systems have demonstrated that the strategic placement of donor and acceptor groups can optimize the NLO properties. researchgate.net

Benzothiazole derivatives can be incorporated into polymers to create functional films and composites with tailored properties. For instance, a methacrylic monomer carrying a redox-responsive benzothiazole-disulfide group has been copolymerized to form materials amenable to reversible thiol-based functionalization. rsc.org These polymers have been used to fabricate reactive surface coatings that can be modified with fluorescent dyes and cell-adhesive ligands, demonstrating their utility in biomedical applications. rsc.org

The search for efficient organic materials for photovoltaic (PV) cells is a major area of research. Thiazole (B1198619) and its fused-ring derivatives, including benzothiazole, have been extensively used to construct conjugated polymers for organic solar cells (OSCs). nih.gov These materials benefit from the electron-deficient nature, rigidity, and high planarity of the thiazole-containing heterocycles, which can lead to favorable energy levels and molecular aggregation for efficient charge separation and transport. nih.gov

For example, wide band gap polymers composed of benzodithiophene and different combinations of two thiazoles have been synthesized and used in non-fullerene polymer solar cells, achieving power conversion efficiencies (PCEs) of up to 10.63%. rsc.org The electronic properties of the polymer, such as the highest occupied molecular orbital (HOMO) level, are critical for device performance. rsc.org The donor-acceptor nature of this compound suggests that it could be a valuable building block for new organic semiconductors in PV devices. Its incorporation into a polymer backbone could help to tune the band gap and energy levels to better match the solar spectrum and the energy levels of acceptor materials.

Table 2: Performance of Polymer Solar Cells Based on Thiazole-Containing Polymers

PolymerAcceptorPower Conversion Efficiency (PCE)
PBTzIT-4F8.76%
PTzTzIT-4F10.63%

Benzothiazole derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.net Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.net The efficiency of inhibition is influenced by the electronic structure of the inhibitor molecule and the nature of its substituents.

Development of Chemical Probes and Sensors

The development of sensitive and selective chemical probes and sensors is crucial for a wide range of applications, including environmental monitoring, medical diagnostics, and biological imaging. Benzothiazole-based fluorescent probes have attracted significant attention due to their favorable photophysical properties, such as high quantum yields and large Stokes shifts.

Researchers have designed and synthesized benzothiazole-based fluorescent probes for the detection of various species. For example, a probe was developed to distinguish between Hg2+ and Cu2+ ions, showing a ratiometric fluorescent response to Hg2+ and fluorescence quenching for Cu2+. nih.gov This probe was successfully used for the fluorescent imaging of these ions in living cells. nih.gov Another benzothiazole-based derivative was developed as an aggregation-induced emission (AIE) fluorescent "turn-on" probe for the detection of hydrogen peroxide in living cells. mdpi.comnih.gov

The this compound scaffold possesses the necessary features for the development of novel chemical probes. The inherent fluorescence of the benzothiazole core can be modulated by the intramolecular charge transfer character, which can be sensitive to the local environment or interaction with specific analytes. The nitro group could also serve as a recognition site or be chemically transformed in the presence of a target analyte, leading to a change in the fluorescent signal. The versatility of the benzothiazole structure allows for the straightforward introduction of various recognition moieties to create probes for a diverse range of targets.

Fluorescent Probes for Biological Aggregates (e.g., protein aggregates)

Derivatives of benzothiazole are widely utilized as fluorescent probes for the detection of protein aggregates, such as those implicated in neurodegenerative diseases. While direct studies on this compound as a primary fluorophore are not extensively detailed, the broader class of benzothiazole-based probes provides a strong indication of its potential in this area. These probes are designed to exhibit changes in their fluorescent properties upon binding to the β-sheet structures characteristic of amyloid fibrils.

One area of significant research is the development of bifunctional fluorescent probes that can simultaneously detect amyloid aggregates and reactive oxygen species (ROS), both of which are key factors in neurological pathologies. rsc.org For instance, a class of probes utilizing a benzothiazole core has been designed for the detection of α-synuclein (αSyn) aggregates and hydrogen peroxide (H₂O₂). rsc.org These sensors employ the benzothiazole moiety for amyloid localization. rsc.org The photophysical properties of these probes, such as their absorption and emission maxima, are crucial for their function. Typically, these probes show absorption maxima in the ultraviolet region around 330 nm, with emission maxima in the range of 412 to 417 nm in physiological conditions (PBS, pH 7.4). rsc.org

Table 1: Photophysical Properties of Benzothiazole-Based Fluorescent Probes
Probe TypeAbsorption Maxima (nm)Emission Maxima (nm)Target Analytes
Benzothiazole core with boronic ester~330412-417α-synuclein aggregates and H₂O₂

Chemo-sensors for Ions and Small Molecules

The benzothiazole framework is a key component in the design of chemosensors for the detection of various ions and small molecules. These sensors often operate on principles such as fluorescence "turn-on" or colorimetric changes upon binding to the target analyte. While specific research on this compound as a chemosensor is not prominent, the functionalized benzothiazole scaffold is well-established in this field.

For example, a novel chemosensor incorporating a benzothiazole unit was developed for the highly selective and sensitive detection of zinc ions (Zn²⁺). This sensor demonstrated a "turn-on" fluorescence response, with a significant increase in emission intensity upon binding to Zn²⁺. The fluorescence color of the solution changed from blue to bright green in the presence of zinc ions. Such sensors are valuable for monitoring Zn²⁺ levels in biological and environmental systems.

Table 2: Characteristics of a Benzothiazole-Based Chemosensor for Zn²⁺
CharacteristicDescription
Sensing MechanismFluorescence "turn-on"
Target IonZn²⁺
Visual ChangeColorless to bright green fluorescence
Binding Ratio (Sensor:Zn²⁺)2:1
Limit of Detection (LOD)2.36 x 10⁻⁸ M

Role as Building Blocks in Complex Molecule Synthesis

Nitro-substituted benzothiazoles are valuable intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecular architectures. The nitro group can be readily transformed into other functional groups, such as amines, which then allows for a wide range of subsequent chemical modifications.

Precursors for Polymer Synthesis

While the direct use of this compound as a monomer or precursor in polymerization has not been extensively documented in the available research, the broader class of benzothiazole derivatives has found applications in polymer chemistry. For instance, functional copolymers bearing activated disulfide groups derived from benzothiazole have been synthesized. These polymers are designed to be redox-responsive and can be used to create functional polymeric coatings for biomedical applications. A methacrylic monomer containing a benzothiazole-disulfide group has been copolymerized using reversible addition-fragmentation chain transfer (RAFT) polymerization. This indicates the potential for appropriately functionalized this compound derivatives to be incorporated into polymer chains to impart specific properties.

Building Blocks for Azo Dyes and Pigments

A significant application of nitrobenzothiazole derivatives is in the synthesis of azo dyes. The synthesis typically involves the reduction of the nitro group to an amino group, followed by diazotization and coupling with a suitable aromatic compound. The resulting azo compounds often exhibit vibrant colors and are used as dyes and pigments.

For example, 4-hydroxy-3-(6-nitro-benzothiazol-2-ylazo)-chromen-2-one is an azo dye synthesized from a 6-nitro-benzothiazole precursor. nih.gov The general synthetic route for such dyes involves the diazotization of the corresponding 2-amino-6-nitrobenzothiazole (B160904), which is then coupled with a hydroxycoumarin derivative. nih.gov These dyes have been investigated for various applications, including their potential biological activities. nih.gov

Investigation of Biological Interaction Mechanisms (excluding clinical/safety)

The 6-nitrobenzothiazole (B29876) scaffold is a recurring motif in compounds designed to interact with biological targets. These studies focus on understanding the molecular-level interactions that govern their biological activity.

Enzyme Inhibition Studies (focus on molecular mechanisms)

Derivatives of 6-nitrobenzothiazole have been investigated as inhibitors of various enzymes. A notable example is the development of inhibitors for M. tuberculosis ATP phosphoribosyl transferase (HisG), a key enzyme in the histidine biosynthesis pathway. Several hit compounds identified through virtual screening contained a nitrobenzothiazole fragment. ijper.org Crystallographic evidence has confirmed the binding mode of these inhibitors in the active site of the enzyme. ijper.org

In another study, a series of 2-amino-6-nitrobenzothiazole-derived hydrazones were designed and synthesized as inhibitors of monoamine oxidase A and B (MAO-A and MAO-B). These enzymes are significant targets in the context of neurodegenerative diseases. Kinetic studies revealed that some of these compounds exhibit competitive and reversible inhibition of MAO-B. Molecular modeling and binding pose analysis have provided insights into the interactions between these inhibitors and the enzyme, highlighting the importance of π-π stacking and hydrogen bond interactions for effective binding.

Table 3: Enzyme Inhibition by 2-Amino-6-nitrobenzothiazole Derivatives
Compound DerivativeTarget EnzymeInhibition TypeKey Interactions
Nitrobenzothiazole-containing compoundsM. tuberculosis HisG-Binding to the monophosphate-binding loop
2-Amino-6-nitrobenzothiazole-derived hydrazonesMonoamine Oxidase B (MAO-B)Competitive, Reversibleπ-π stacking, Hydrogen bonding

Quorum Sensing Modulation in Microorganisms

While direct research on the quorum sensing modulation properties of this compound is not extensively documented in publicly available scientific literature, the broader class of benzothiazole derivatives has emerged as a significant area of investigation for the development of novel quorum sensing inhibitors. Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates collective behaviors such as biofilm formation and virulence factor expression. nih.govrhhz.net Disrupting this communication pathway is a promising strategy to mitigate bacterial pathogenicity without exerting selective pressure that leads to antibiotic resistance. rhhz.net

Research into various substituted benzothiazoles has demonstrated their potential to interfere with QS systems in different microorganisms. These compounds, sharing the core benzothiazole scaffold, exhibit a range of activities, from inhibiting the production of signaling molecules to reducing the formation of biofilms, which are often QS-dependent.

For instance, a study on benzothiazole derivatives containing an isopropanolamine moiety identified compounds with potent anti-QS activity against Xanthomonas oryzae pv. oryzae (Xoo), a significant plant pathogen. researchgate.netnih.gov One of the standout compounds, designated as D3, not only showed strong antibacterial activity but also effectively suppressed QS-regulated virulence factors, including biofilm formation, extracellular polysaccharide production, and the activity of extracellular enzymes. researchgate.netnih.gov

Further investigations into other benzothiazole-based compounds have revealed similar anti-quorum sensing capabilities. For example, certain tetrazine derivatives linked to a benzothiazole moiety have been shown to inhibit violacein (B1683560) production in Chromobacterium violaceum, a common model organism for QS inhibition studies. nih.gov The inhibition of this purple pigment is a visual indicator of the disruption of the QS system. rhhz.net Specifically, compounds designated 4a, 4b, and 4c demonstrated significant inhibition of violacein production, with IC50 values of 62.71, 28.56, and 107.45 µg/mL, respectively. nih.gov

Moreover, benzoheterocyclic sulfoxide (B87167) derivatives have been designed and synthesized as potential quorum sensing inhibitors in Pseudomonas aeruginosa, an opportunistic human pathogen. tandfonline.com One such compound, 6b, was found to significantly inhibit the formation of P. aeruginosa biofilm without affecting bacterial growth, indicating a specific action on the QS pathway rather than a general bactericidal effect. tandfonline.com

The following table summarizes the anti-quorum sensing activity of various benzothiazole derivatives as reported in recent studies:

Benzothiazole Derivative TypeTarget MicroorganismObserved Anti-Quorum Sensing ActivityReference
Tetrazine-based benzothiazoles (Compounds 4a, 4b, 4c)Chromobacterium violaceumInhibition of violacein production with IC50 values of 62.71, 28.56, and 107.45 µg/mL respectively. nih.gov
Benzothiazole with isopropanolamine moiety (Compound D3)Xanthomonas oryzae pv. oryzaeSuppression of biofilm formation, extracellular polysaccharides, and extracellular enzymes. researchgate.netnih.gov
Benzoheterocyclic sulfoxide derivative (Compound 6b)Pseudomonas aeruginosaSignificant inhibition of biofilm formation. tandfonline.com
Various synthesized benzothiazole derivatives (Compounds 4a, 6j, 6p)Chromobacterium violaceum ATCC 12472Moderate inhibition of violacein production. rhhz.net

These findings collectively underscore the potential of the benzothiazole scaffold as a versatile platform for the design of novel quorum sensing modulators. While specific data for this compound is pending, the existing research on analogous structures provides a strong rationale for its investigation in this area of advanced research.

Future Directions and Emerging Research Avenues for 7 Methyl 6 Nitrobenzothiazole

Exploration of Novel Synthetic Methodologies

The efficient and scalable synthesis of 7-Methyl-6-nitrobenzothiazole is the gateway to its extensive investigation. While classical methods for benzothiazole (B30560) synthesis exist, future research will likely focus on modern, more efficient, and environmentally benign approaches.

Current synthetic strategies for substituted benzothiazoles often involve the cyclization of corresponding anilines. For this compound, a logical precursor would be 2-amino-3-methyl-4-nitrophenol or a related substituted aniline (B41778). One established method involves the reaction of a substituted aniline with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid to construct the 2-aminobenzothiazole (B30445) core.

Future research could pivot towards more advanced, one-pot multicomponent reactions that offer higher yields and reduce waste. Microwave-assisted organic synthesis (MAOS) presents a particularly promising avenue. This technique has been shown to dramatically reduce reaction times and improve yields in the synthesis of other 6-nitrobenzothiazole (B29876) derivatives. The application of MAOS to the synthesis of this compound could provide a practical and efficient route for producing the compound in larger quantities for further study. Additionally, the use of novel nanocatalysts, such as functionalized magnetic nanoparticles, could facilitate greener and more efficient reaction conditions in aqueous media.

Synthetic ApproachKey FeaturesPotential Advantages for this compound
Classical Cyclization Reaction of substituted anilines with potassium thiocyanate and bromine.Established and understood reaction mechanism.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reaction rates.Reduced reaction times, higher yields, cleaner product formation.
Multicomponent Reactions One-pot synthesis from multiple starting materials.High atom economy, operational simplicity, reduced waste.
Nanocatalysis Use of catalysts like Fe3O4 nanoparticles. nanomaterchem.comHigh reusability of catalyst, can be performed in aqueous conditions. nanomaterchem.com

Advanced Functionalization Strategies and Hybrid Material Development

Beyond its synthesis, the true potential of this compound lies in its strategic functionalization. The core structure can be modified at several positions, most notably the 2-position of the thiazole (B1198619) ring, to create a library of novel derivatives with tailored properties.

Future research will likely focus on coupling this compound with other functional molecules to create hybrid materials. For instance, linking it to other heterocyclic systems, polymers, or biomolecules could yield materials with unique properties. Attaching the benzothiazole core to biopolymers like chitosan (B1678972) has been shown to produce nanoparticles with significant antibacterial activity. mdpi.com A similar strategy could be employed for this compound to explore its potential in biomedical applications.

Furthermore, the development of dipeptidomimetic scaffolds, where the benzothiazole core is functionalized with amino- and carboxy-termini, could allow it to be embedded within peptides or proteins. rsc.org This would create novel biophysical tools for studying protein structure and function, leveraging the inherent fluorescent properties of the benzothiazole unit. rsc.org

Integration with Nanotechnology for Enhanced Properties

The integration of this compound into nanostructured materials is a promising frontier. Benzothiazole derivatives are known to exhibit strong fluorescence and can act as powerful chemosensors, making them ideal candidates for nanotechnology applications. researchgate.net

Future research could explore the following areas:

Fluorescent Probes and Chemosensors: The inherent electronic structure of this compound, featuring an intramolecular charge transfer (ICT) character, suggests it could be a potent fluorescent probe. Its fluorescence might be sensitive to the local environment, making it useful for detecting specific metal ions, anions, or biomolecules. nih.govnih.govmdpi.com Research into benzothiazole-based sensors has demonstrated their ability to detect ions like Cu2+, Zn2+, and Fe3+ with high selectivity. researchgate.netresearchgate.net

Nanoparticle Formulation: The compound could be incorporated into nanoparticles to enhance its utility. For example, creating nanoparticles from chitosan-benzothiazole derivatives has been shown to be an effective strategy for developing antibacterial agents. mdpi.com Similarly, formulating this compound into nanoparticles could improve its delivery and efficacy in biological systems or create novel optical materials.

Nanoreactors: Advanced synthesis techniques could utilize nanoreactors, such as those based on graphene oxide membranes, for the controlled and rapid synthesis of benzothiazole derivatives. rsc.org This approach could offer unprecedented control over reaction conditions and product formation.

Nanotechnology ApplicationPrinciplePotential of this compound
Chemosensors Changes in fluorescence or color upon binding to a target analyte.The methyl and nitro groups can tune the electronic properties for selective sensing of ions or molecules. researchgate.netnih.gov
Bioimaging Use of fluorescent molecules to visualize biological processes in living cells.The benzothiazole core often provides strong fluorescence suitable for cell imaging. rsc.orgnih.gov
Antibacterial Nanoparticles Formulation with polymers like chitosan to create nanoparticles with enhanced antibacterial effects. mdpi.comThe inherent biological activity of the benzothiazole scaffold could be amplified in a nanoparticle formulation.

Deeper Mechanistic Understanding of Excited-State Processes

The photophysical properties of this compound are expected to be complex and interesting due to the competing electronic effects of the methyl (donor) and nitro (acceptor) groups. A deep understanding of its behavior upon light excitation is crucial for designing applications in sensing, imaging, and optoelectronics.

A key area of future investigation will be the study of excited-state intramolecular proton transfer (ESIPT), a phenomenon observed in many benzothiazole derivatives. nih.gov ESIPT can lead to a large Stokes shift, which is highly desirable for fluorescent probes to minimize self-quenching and background interference. Research could explore whether this compound exhibits ESIPT and how the methyl and nitro substituents modulate this process. Mimicking the ESIPT effect, for instance by complexing the heteroatoms with a boron atom, has been shown to significantly red-shift emission and enhance quantum yields in other benzothiazoles. frontiersin.org

Computational and experimental studies will be needed to map the potential energy surfaces of the ground and excited states, identify radiative and non-radiative decay pathways, and quantify fluorescence quantum yields. rsc.orgresearchgate.net Understanding how substitution patterns influence these fundamental processes is key to rationally designing brighter and more photostable molecules. rsc.org

Computational Design of Next-Generation Benzothiazole Systems

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new benzothiazole derivatives. In silico methods can predict the properties of molecules before they are synthesized, saving significant time and resources.

Future research on this compound and its derivatives will heavily rely on computational techniques such as:

Density Functional Theory (DFT): DFT calculations can be used to optimize molecular geometries, calculate electronic properties like the HOMO-LUMO energy gap, predict vibrational spectra (IR), and rationalize antioxidative or other reactive properties. rsc.org

Time-Dependent DFT (TD-DFT): This method is essential for studying excited-state properties, predicting absorption and emission spectra, and understanding the mechanisms of fluorescence and ESIPT.

Molecular Docking: To explore potential biological applications, molecular docking studies can predict how novel this compound derivatives might bind to specific biological targets like enzymes or receptors. This helps in understanding mechanisms of action and designing compounds with improved activity.

By combining these computational approaches, researchers can build robust structure-property relationship models. These models will enable the rational design of next-generation benzothiazole systems based on the this compound core, optimized for specific applications ranging from targeted therapeutics to advanced optical materials.

Computational MethodPredicted PropertiesApplication in Design
Density Functional Theory (DFT) Optimized geometry, HOMO-LUMO energy gap, charge distribution, vibrational spectra.Predicting molecular stability, reactivity, and spectroscopic signatures. rsc.org
Time-Dependent DFT (TD-DFT) UV-Vis absorption spectra, fluorescence emission wavelengths, excited-state dynamics.Designing molecules with specific colors, brightness, and photophysical responses.
Molecular Docking Binding affinity and mode of interaction with biological targets (e.g., proteins).Guiding the design of potent and selective enzyme inhibitors or receptor modulators.

Q & A

Q. What protocols ensure compound stability during long-term storage?

  • Methodological Answer :
  • Storage Conditions : Airtight containers under inert gas (N₂) at -20°C to prevent nitro group degradation .
  • Stability Assays : Periodic HPLC purity checks (e.g., 95% threshold) and TLC monitoring for decomposition .

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